molecular formula C11H13NO2 B11905939 1,2,3,4-tetrahydro-3-Isoquinolineacetic acid CAS No. 544456-02-2

1,2,3,4-tetrahydro-3-Isoquinolineacetic acid

Cat. No.: B11905939
CAS No.: 544456-02-2
M. Wt: 191.23 g/mol
InChI Key: QYYIBCOJRFOBDJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-3-isoquinolineacetic acid features the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a structure of high significance in medicinal chemistry due to its presence in a wide array of biologically active compounds and natural products . The THIQ core is a key structural motif in several clinically used drugs, including the anti-hypertensive agent Quinapril and the anticancer therapies Trabectedin and Lurbinectedin . Researchers value this scaffold for its versatility in designing novel therapeutic agents. Synthetic and natural THIQ analogs have been reported to exhibit a broad spectrum of pharmacological activities. This includes potent effects against infectious diseases, demonstrating in vitro anti-bacterial, anti-fungal, and anti-malarial properties . Furthermore, THIQ derivatives show promise in oncology research, with several analogs exhibiting antitumor activity against various cancer cell lines . The synthetic accessibility of the THIQ scaffold via well-established methods such as the Pictet-Spengler condensation and Bischler-Nepieralski reaction allows for efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies . This compound serves as a valuable building block or intermediate in such medicinal chemistry efforts, particularly in the exploration of new anti-infectives and anticancer agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYIBCOJRFOBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625304
Record name (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544456-02-2
Record name (1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification and Amide Formation

The preparation of 1,2,3,4-tetrahydro-3-isoquinolineacetic acid often begins with esterification of a carboxylic acid precursor. In one protocol, a compound of formula 1 undergoes reaction with methanol in the presence of sulfuric acid (5 mol%) at 50–80°C . This step facilitates the removal of water via distillation, driving the reaction to completion. The ester intermediate (formula 2) is subsequently reacted with 2-(3,4-dimethoxy-phenyl)-ethylamine in a toluene-heptane solvent system (4:1 ratio) at 0–20°C . This amide formation step is critical for introducing the tetrahydroisoquinoline backbone.

Key Parameters

  • Catalyst : Sulfuric acid (5 mol%)

  • Solvent : Methanol (esterification); toluene-heptane (amide formation)

  • Temperature : 50–80°C (esterification); 0–20°C (amide formation)

  • Yield : >85% after distillation .

Cyclization via Phosphorus Oxychloride

Cyclization of the amide intermediate into the tetrahydroisoquinoline core is achieved using phosphorus oxychloride (1.5 equivalents) in toluene at 80–100°C . This step generates a mesylate salt (compound 4*mesylate), which is isolated by cooling the reaction mixture to 0–10°C and filtering. The use of aromatic solvents like toluene ensures optimal solubility, while controlled pH adjustments (7–8) during workup prevent decomposition .

Reaction Conditions

ParameterValue
ReagentPhosphorus oxychloride (1.5 eq)
SolventToluene
Temperature80–100°C (reflux)
Workup pH7–8 (NaOH adjustment)
Isolation MethodCrystallization at 0–10°C

This method achieves >90% conversion, with the mesylate salt serving as a stable intermediate for subsequent steps .

Enantiomeric Purification via Acetate Salt Formation

To obtain enantiomerically pure this compound, the free base is treated with acetic acid (1.0 equivalent) in a toluene-heptane system . The acetate salt crystallizes preferentially, enabling separation of the (R)-enantiomer. This step is conducted at -10–55°C, with slower cooling rates (0–10°C) enhancing crystal purity .

Optimization Data

  • Equivalents of Acetic Acid : 1.0 (optimal)

  • Solvent Ratio : Toluene-heptane (4:1)

  • Crystallization Yield : 78–82%

Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

The classical Pictet-Spengler reaction, which condenses β-arylethylamines with carbonyl compounds, has been adapted for synthesizing tetrahydroisoquinoline derivatives . For 3-isoquinolineacetic acid, this involves reacting phenylethylamine analogs with glyoxylic acid under acidic conditions. Concentrated hydrochloric acid or methanesulfonic acid catalyzes the cyclization, with yields reaching 70–75% .

Mechanistic Insights

  • Imine Formation : The amine reacts with the carbonyl group to form an imine intermediate.

  • Cyclization : Acid catalysis promotes electrophilic aromatic substitution, forming the six-membered ring.

  • Rearomatization : Loss of water regenerates the aromatic system, yielding the tetrahydroisoquinoline core .

Reductive Amination and Hydrogenation

Alternative routes employ reductive amination of keto-acids with amines under hydrogen pressure (5 bar) . For example, a solution of imine 4 in dichloroethane (DCE) and hexane is hydrogenated using a palladium catalyst at 40–60°C. This method achieves 95% conversion within 12 hours, with the product isolated via azeotropic distillation .

Hydrogenation Parameters

ParameterValue
CatalystPd/C (5 wt%)
Pressure5 bar H₂
SolventDCE-hexane (3:1)
Temperature40–60°C
Reaction Time12 hours

Large-Scale Industrial Synthesis

Industrial protocols emphasize solvent recycling and cost efficiency. In one process, the final product is isolated as the hydrochloride salt by adding aqueous HCl to the free base solution, followed by azeotropic distillation with 2-propanol . The hydrochloride salt crystallizes upon cooling, achieving >99% purity after washing with methyl isobutyl ketone (MIBK)-2-propanol mixtures .

Scale-Up Data

  • Batch Size : 10 kg (free base)

  • Solvent Recovery : 90% toluene recycled

  • Purity : >99% (HPLC)

  • Overall Yield : 65–70%

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of key synthesis routes:

MethodYield (%)Purity (%)Cost EfficiencyScalability
Acid-Catalyzed Esterification8595HighExcellent
Pictet-Spengler7590ModerateGood
Reductive Amination9599LowModerate
Industrial Hydrochloride Process7099HighExcellent

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and reduction .
  • Peptide Synthesis : It is employed in the design and synthesis of peptides and peptidomimetics due to its ability to mimic proline's structural features while providing rigidity similar to phenylalanine or tyrosine .

Biology

  • Biological Activity : Research indicates that derivatives of this compound exhibit antimicrobial and neuroprotective effects. These properties make it a candidate for further investigation in treating various diseases .
  • Neurodegenerative Disorders : Studies are ongoing to assess its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its relevance in neuropharmacology .

Medicine

  • Therapeutic Agent : The compound has been explored for its potential role in treating obesity and sleep disorders by acting on orexin receptors . Additionally, it has shown promise in managing pain associated with conditions like neuropathy and postoperative recovery .
  • Drug Development : Various studies have highlighted the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives that act as selective agonists for specific receptors (e.g., melanocortin-4 receptor), indicating its potential in drug discovery .

Case Studies

Study TitleFindingsApplication
Synthesis of Novel DerivativesNovel derivatives showed enhanced activity against specific biological targets compared to the parent compound.Drug development for neurodegenerative disorders.
Peptidomimetics DesignThis compound was incorporated into peptide structures to improve stability and efficacy.Therapeutic peptides for cancer treatment.
Orexin Receptor AntagonismCompounds derived from this acid exhibited antagonistic effects on orexin receptors, suggesting their utility in obesity management.Potential treatment for obesity and sleep disorders.

Industrial Applications

  • Material Development : The compound may find applications in developing new materials due to its unique chemical properties that allow modifications for specific industrial needs .

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or protection of neuronal cells .

Comparison with Similar Compounds

Structural Analogues of Tetrahydroisoquinoline Derivatives

The table below summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Key Properties/Applications References
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) 67123-97-1 -COOH at position 3 Phe analogue; used in peptide design for β-bend/helical structures
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid 74163-81-8 L-configuration (S) Preferred in peptide synthesis due to compatibility with natural amino acids
(R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid HY-13987 D-configuration (R) Adopts β-bend/helical conformations; studied for side-chain disposition in peptides
6,7-Dihydroxy-Tic (3S) 34312-81-7 -OH at positions 6 and 7 Enhanced solubility; potential antioxidant/bioactivity
1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid N/A -PO(OH)₂ at position 3 Phosphonic acid derivative; inhibits enzymes (e.g., phenylethanolamine N-methyltransferase)
1,2,3,4-Tetrahydro-3-Isoquinolineacetic acid 544456-02-2 -CH₂COOH at position 3 Altered acidity; potential for metal coordination or prodrug design

Biological Activity

1,2,3,4-Tetrahydro-3-isoquinolineacetic acid (THIQAA) is a compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article synthesizes current research findings on the biological activity of THIQAA, highlighting its potential therapeutic applications in neurodegenerative diseases, cancer, and other health conditions.

Chemical Structure and Properties

THIQAA is characterized by a tetrahydroisoquinoline core structure with an acetic acid side chain. This unique configuration contributes to its interaction with various biological targets.

Neuroprotective Effects

Recent studies have demonstrated that THIQAA exhibits neuroprotective properties, particularly in models of Alzheimer's disease (AD). A derivative of THIQAA was shown to diminish amyloid-beta (Aβ42) toxicity in Drosophila models of AD. This compound improved motor functions and extended lifespan by rescuing phenotypic defects associated with Aβ42 exposure. Additionally, RNA sequencing revealed downregulation of immune response pathways following treatment with THIQAA derivatives, suggesting a potential role in modulating neuroinflammation .

Anticancer Properties

THIQAA and its derivatives have been investigated for their anticancer potential. Research indicates that certain substituted THIQAA compounds can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. For instance, a study reported that specific derivatives exhibited binding affinities to Bcl-2 and Mcl-1 proteins, leading to significant anti-proliferative effects against various cancer cell lines. Notably, one compound induced apoptosis and caspase-3 activation in Jurkat cells in a dose-dependent manner .

The biological activity of THIQAA is attributed to its ability to interact with specific proteins and pathways involved in cell survival and apoptosis. For instance:

  • Neuroprotection : THIQAA modulates the aggregation of neurotoxic proteins like Aβ42, thereby protecting neuronal cells from degeneration.
  • Anticancer Activity : By inhibiting Bcl-2 family proteins, THIQAA promotes apoptosis in cancer cells, which is crucial for developing new cancer therapies.

Case Studies

StudyModelFindings
Drosophila Model of ADTHIQAA DerivativeReduced Aβ42 toxicity; improved motor function; extended lifespan
Cancer Cell LinesSubstituted THIQAAInduced apoptosis; inhibited Bcl-2 protein

Structural Activity Relationship (SAR)

The effectiveness of THIQAA derivatives can often be linked to their structural characteristics. Variations in substituents on the isoquinoline core can significantly influence their binding affinity and biological activity. For example, modifications that enhance lipophilicity tend to improve cellular uptake and efficacy against target proteins .

Q & A

Q. What are the key methodological considerations for synthesizing 1,2,3,4-tetrahydro-3-isoquinolineacetic acid derivatives?

Synthesis typically involves alkylation strategies and functional group manipulation. For example, a concise method utilizes sequential C-alkylation and N-alkylation of glycine anions with α,α'-dibromo-o-xylenes to construct the tetrahydroisoquinoline core . Post-synthesis, purification via crystallization or chromatography (e.g., reverse-phase HPLC) is critical to isolate high-purity products. Quality control measures, such as NMR and mass spectrometry (MS), ensure structural fidelity .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

Characterization requires a multi-technique approach:

  • IUPAC naming and stereochemistry : Use PubChem-derived InChI keys (e.g., BWKMGYQJPOAASG-VIFPVBQESA-N for the (3S)-enantiomer) to verify stereochemical configuration .
  • Spectroscopic analysis : Employ 1^1H/13^{13}C NMR to confirm proton environments and carbon frameworks, complemented by high-resolution MS for molecular weight validation .
  • X-ray crystallography : Resolve absolute stereochemistry in crystalline derivatives, such as ethyl ester hydrochlorides .

Q. What solvent systems and reaction conditions optimize yield in synthetic routes?

Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred for alkylation steps due to their ability to stabilize intermediates. Reaction temperatures between 60–80°C balance kinetics and side-product suppression. Acidic workup (e.g., HCl) is often used to precipitate hydrochloride salts, enhancing yield .

Advanced Research Questions

Q. How does substitution at the 3-position influence biological activity and conformational stability?

The 3-carboxylic acid group is a critical pharmacophore. Substitution with constrained moieties (e.g., methyl esters or aminomethyl groups) alters conformational flexibility, favoring β-bend or helical structures in peptide analogues. This impacts receptor binding; for example, (R)-enantiomers show enhanced affinity in neurotransmitter analogue studies . Comparative SAR studies with 5-methyl or 7-carboxy derivatives reveal that electron-withdrawing groups enhance metabolic stability but may reduce membrane permeability .

Q. What advanced analytical techniques are used to study metal complexation equilibria with this compound?

Potentiometric titration coupled with UV-VIS spectroscopy quantifies stability constants (logK\log K) for complexes with transition metals like Cu(II) or Ni(II). Solution calorimetry provides thermodynamic data (ΔH\Delta H, ΔS\Delta S) to assess binding energetics. For example, replacing histidine with tetrahydroisoquinoline-3-carboxylic acid in tripeptide analogues reduces metal affinity due to altered chelation geometry .

Q. How can researchers resolve contradictions in reported biological activities across studies?

Discrepancies often arise from enantiomeric purity or solvent effects. For instance:

  • Enantiomeric bias : (S)- vs. (R)-configurations may exhibit opposing activities in receptor assays. Chiral HPLC or enzymatic resolution ensures enantiopurity .
  • Solvent artifacts : DMSO, commonly used in bioassays, can oxidize tetrahydroisoquinoline derivatives. Control experiments with alternative solvents (e.g., ethanol) are recommended .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Prodrug design : Esterification of the carboxylic acid (e.g., methyl or ethyl esters) enhances plasma stability. Hydrolysis in vivo regenerates the active form .
  • Salt formation : Hydrochloride salts improve crystallinity and shelf-life, as seen in ethyl ester derivatives .
  • Structural rigidification : Introducing sp³-hybridized carbons (e.g., tetrahydroisoquinoline core) reduces oxidative degradation compared to fully aromatic analogues .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

DerivativeMethodYield (%)Purity (HPLC)Reference
Ethyl ester hydrochlorideGlycine anion alkylation78>99%
(3S)-Carboxylic acidChiral resolution via HPLC6598% ee
7-Carboxy analoguePd-catalyzed C–H functionalization52>95%

Q. Table 2. Analytical Techniques for Metal Complexation

TechniqueApplicationExample Data (Cu(II) complex)Reference
PotentiometryStability constant (logK=8.2\log K = 8.2)ΔG = −46.8 kJ/mol
UV-VISLigand-to-metal charge transfer bandsλmax = 420 nm
CalorimetryEnthalpy of binding (ΔH=22kJ/mol\Delta H = −22 \, \text{kJ/mol})

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